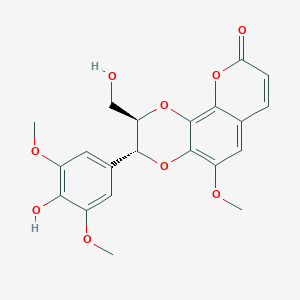

Cleomiscosin C

説明

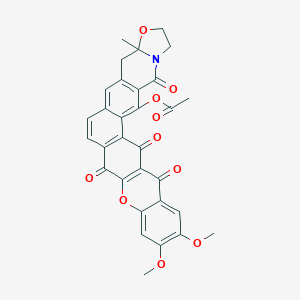

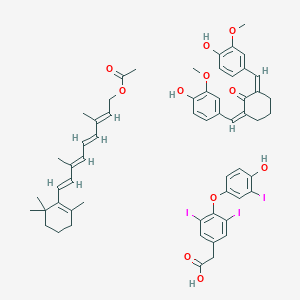

Cleomiscosin C is a type of compound known as a coumarinolignan . It is a powder in physical form and belongs to the category of coumarins . It has a molecular formula of C21H20O9 and a molecular weight of 416.382 .

Synthesis Analysis

Cleomiscosin C has been synthesized from a phenol precursor following a 17-step process .Molecular Structure Analysis

The molecular structure of Cleomiscosin C includes a dioxane bridge that links two C6C3 units, which are coumarins and phenyl propanes . The structure also includes a 1,4-benzodioxane lignan scaffold .Chemical Reactions Analysis

Cleomiscosin C has been found to inhibit LDL oxidation and free radicals generation . It has also been found to bind to Gln189, Glu166, Cys145, His41, and Met165 residues on the active site of the targeted protein, leading to specific inhibition .Physical And Chemical Properties Analysis

Cleomiscosin C is a powder in physical form . It has a molecular formula of C21H20O9 and a molecular weight of 416.382 .科学的研究の応用

Antioxidant Activity

Cleomiscosin C has been found to have significant antioxidant activity . It dose-dependently inhibits LDL oxidation mediated by either catalytic copper ions (Cu2+) or free radicals . This suggests that Cleomiscosin C could be beneficial in preventing LDL oxidation in atherosclerotic lesions .

Protection against Oxidative Modification

Cleomiscosin C has been observed to protect against the oxidative modification of apolipoprotein B-100 induced by either Cu2+ or HOCl . This further emphasizes its potential role in preventing LDL oxidation .

Anti-inflammatory Activity

Coumarinolignans, a group of non-conventional lignans that include Cleomiscosin C, have shown potential anti-inflammatory activities . They have been found to be especially effective against pro-inflammatory cytokines .

Anti-tumor Activity

Coumarinolignans like Cleomiscosin C have also exhibited anti-tumor activities . This suggests that they could potentially be used in cancer treatment .

Hepatoprotective Effects

Cleomiscosin C and other coumarinolignans have been reported to possess hepatoprotective effects . This means they could potentially be used to protect the liver from damage .

Anti-bacterial and Anti-fungal Activity

Cleomiscosin C has also been found to have anti-bacterial and anti-fungal properties . This suggests that it could potentially be used in the treatment of bacterial and fungal infections .

作用機序

Target of Action

Cleomiscosin C primarily targets Low-Density Lipoprotein (LDL) and Apolipoprotein B-100 (apoB-100) . LDL is a type of lipoprotein that carries cholesterol in the blood, and apoB-100 is a protein that is part of the LDL molecule. Both play crucial roles in the development of atherosclerosis, a disease where plaque builds up inside arteries .

Mode of Action

Cleomiscosin C interacts with its targets by inhibiting LDL oxidation mediated by either catalytic copper ions (Cu2+) or free radicals . It also protects apoB-100 against Cu2±induced fragmentation . The compound’s interaction with these targets results in a dose-dependent inhibition of LDL oxidation .

Biochemical Pathways

The primary biochemical pathway affected by Cleomiscosin C is the oxidation of LDL. This process is a key step in the development of atherosclerosis. By inhibiting LDL oxidation, Cleomiscosin C can potentially disrupt this pathway and its downstream effects, which include the formation of foam cells and plaque in the arteries .

Pharmacokinetics

The compound’s ability to inhibit ldl oxidation suggests that it may have a bioavailability sufficient to exert its effects in the body .

Result of Action

The molecular and cellular effects of Cleomiscosin C’s action primarily involve the prevention of LDL oxidation and the protection of apoB-100 against fragmentation . These effects could potentially reduce the risk of atherosclerosis, a disease characterized by the buildup of plaque in the arteries .

Action Environment

The action, efficacy, and stability of Cleomiscosin C may be influenced by various environmental factors. For instance, the presence of copper ions and free radicals can affect the compound’s ability to inhibit LDL oxidation . .

特性

IUPAC Name |

(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-25-12-7-11(8-13(26-2)17(12)24)18-15(9-22)28-21-19-10(4-5-16(23)29-19)6-14(27-3)20(21)30-18/h4-8,15,18,22,24H,9H2,1-3H3/t15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXPCBAETDEQAX-CRAIPNDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cleomiscosin C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

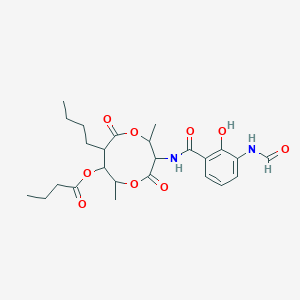

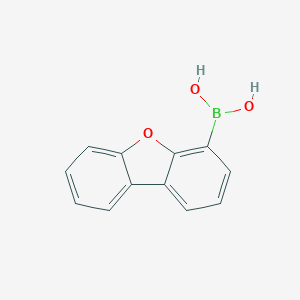

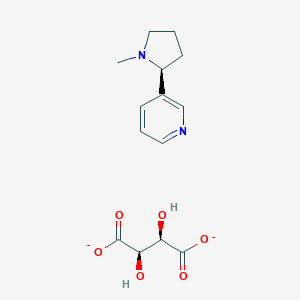

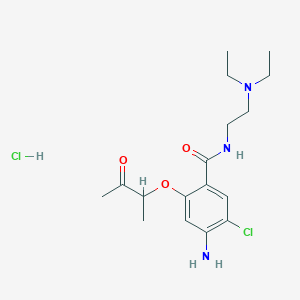

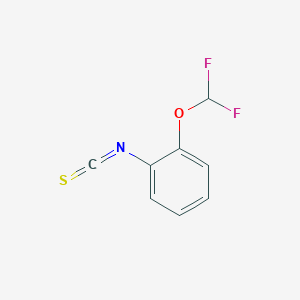

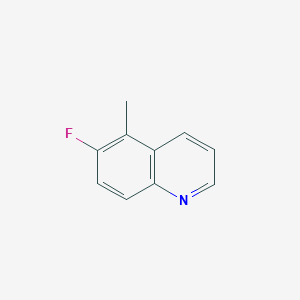

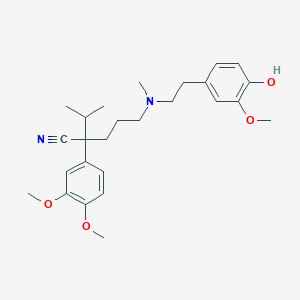

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。